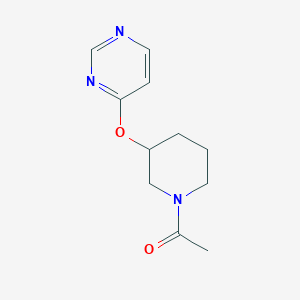
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as PYPE and is a potent inhibitor of protein kinase B (PKB/Akt). PKB/Akt is a serine/threonine-specific protein kinase that plays a crucial role in various cellular processes such as cell proliferation, apoptosis, and glucose metabolism. The inhibition of PKB/Akt by PYPE has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
科学的研究の応用
Microwave-Assisted Synthesis and Antibacterial Activity
Microwave-assisted synthesis of compounds containing the pyrimidine and piperidine moieties has shown to produce new chemicals with antibacterial properties . Merugu, Ramesh, and Sreenivasulu (2010) developed a series of piperidine containing pyrimidine imines and thiazolidinones, demonstrating a methodology for creating compounds with potential antibacterial applications. This process highlights the versatility of the pyrimidin-4-yloxy piperidinyl structure in generating biologically active molecules (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Studies of Novel Compounds
Further expanding on the antibacterial potential, another study by the same authors explored the antimicrobial activity of isoindoline-1,3-diones derived from similar synthetic pathways. This research underscores the chemical framework's utility in creating compounds with significant antimicrobial efficacy, thus offering a pathway for new drug development (Merugu, Ramesh, & Sreenivasulu, 2010).
Development of Potent Inhibitors
The compound has also been explored as a key intermediate in the development of potent inhibitors. Zhang et al. (2009) described a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a critical intermediate in preparing new classes of deoxycytidine kinase inhibitors. This study illustrates the compound's role in synthesizing molecules that could potentially treat various diseases by targeting specific enzymes (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).
Synthesis and Characterization for Biological Applications
Govindhan et al. (2017) conducted synthesis, characterization, and biological evaluation of a compound structurally related to 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone. Their work involved Hirshfeld surface analysis, cytotoxic studies, and docking studies , indicating the compound's potential for further pharmacokinetic and pharmacodynamic investigations. This research highlights the compound's utility in medicinal chemistry, emphasizing its role in drug development processes (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
生化学分析
Biochemical Properties
The biochemical properties of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone are not fully understood. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
In the cellular context, this compound may affect various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is expected that the effects of this compound may change over time, depending on its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It may interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9(15)14-6-2-3-10(7-14)16-11-4-5-12-8-13-11/h4-5,8,10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRPLYLJXLKYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)OC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[6-({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2795225.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2795229.png)
methanone](/img/structure/B2795230.png)
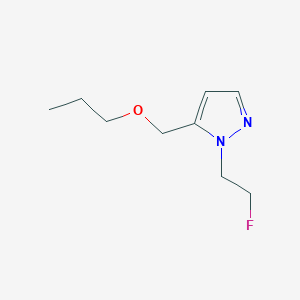
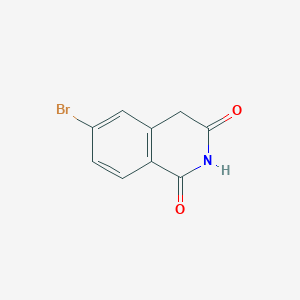
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2795237.png)
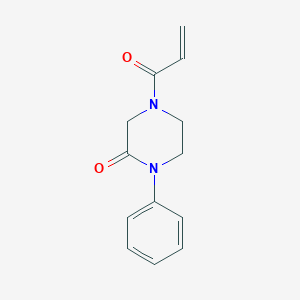
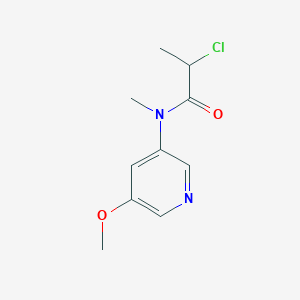
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2795240.png)

![N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide](/img/structure/B2795244.png)
![3-(2-chloro-6-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2795245.png)
![N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2795247.png)
